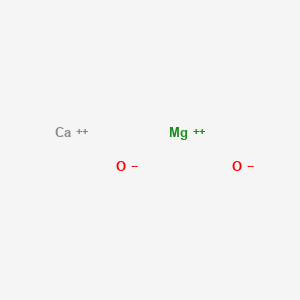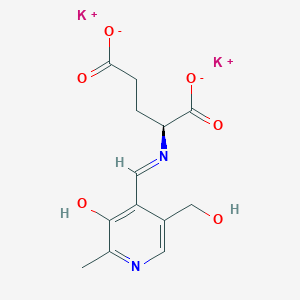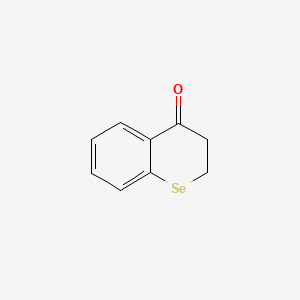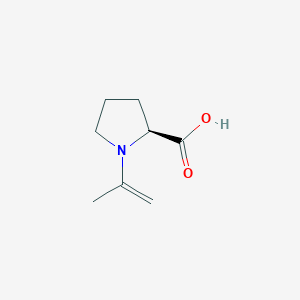![molecular formula C8H4Br3NO2S2 B13818971 Benzothiazole, 2-[(tribromomethyl)sulfonyl]- CAS No. 31274-42-7](/img/structure/B13818971.png)
Benzothiazole, 2-[(tribromomethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[(tribromomethyl)sulfonyl]- is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization reactions . For the specific synthesis of Benzothiazole, 2-[(tribromomethyl)sulfonyl]-, tribromomethyl sulfone is introduced to the benzothiazole core under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including Benzothiazole, 2-[(tribromomethyl)sulfonyl]-, involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazole, 2-[(tribromomethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-[(tribromomethyl)sulfonyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-[(tribromomethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzothiazole, 2-[(phenylmethyl)sulfonyl]-
- Benzothiazole, 2-[(methylsulfonyl)-]
- Benzothiazole, 2-[(chloromethyl)sulfonyl]-
Uniqueness
Benzothiazole, 2-[(tribromomethyl)sulfonyl]- is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
31274-42-7 |
|---|---|
Molekularformel |
C8H4Br3NO2S2 |
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
2-(tribromomethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Br3NO2S2/c9-8(10,11)16(13,14)7-12-5-3-1-2-4-6(5)15-7/h1-4H |
InChI-Schlüssel |
NREKJIIPVVKRNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


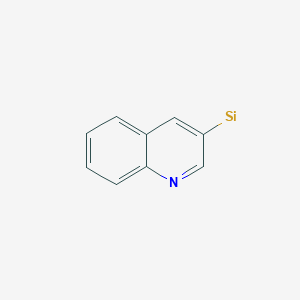
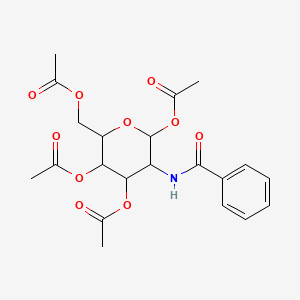
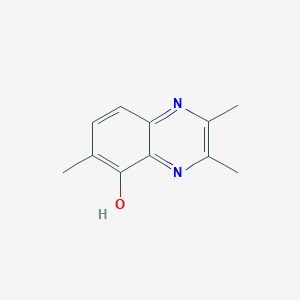
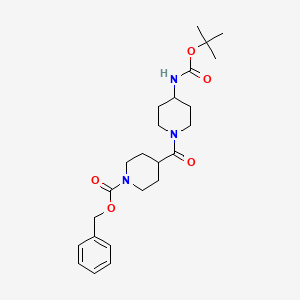
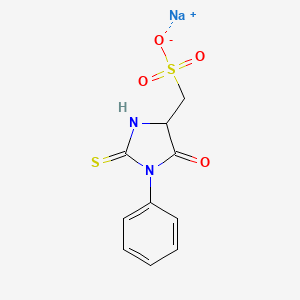
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
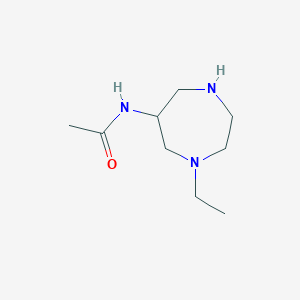
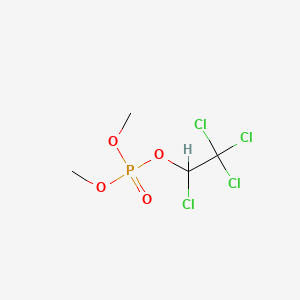
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)

